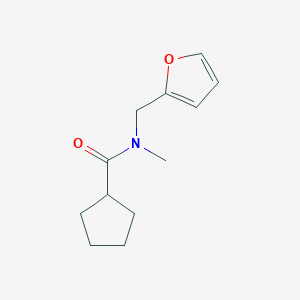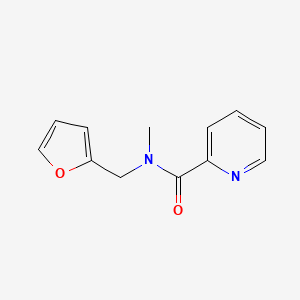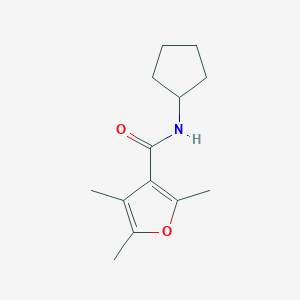
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide, commonly known as FCPR03, is a newly synthesized compound that has gained attention in the field of medicinal chemistry. The compound has been found to possess potential therapeutic properties and has been the subject of several scientific studies.
Wirkmechanismus
The exact mechanism of action of FCPR03 is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that play a crucial role in cancer cell growth, viral replication, and inflammation. This inhibition leads to the suppression of these processes, thereby exhibiting therapeutic properties.
Biochemical and Physiological Effects:
FCPR03 has been found to exhibit biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to inhibit the growth of cancer cells, reduce viral replication, and suppress inflammation. FCPR03 has also been found to induce apoptosis, a process that leads to programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FCPR03 is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit promising results in preclinical studies, making it a potential candidate for drug development. However, one of the limitations of FCPR03 is its limited availability, which makes it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for FCPR03 research. One of the directions is to determine the exact mechanism of action of the compound. Further studies are needed to understand the molecular interactions between FCPR03 and its target enzymes and signaling pathways. Another direction is to explore the potential of FCPR03 as a combination therapy with other drugs. Studies have shown that combination therapy can enhance the efficacy of drugs and reduce the risk of drug resistance. Finally, future studies should focus on the development of new synthetic methods for FCPR03, which can improve the yield and purity of the compound.
Conclusion:
In conclusion, FCPR03 is a newly synthesized compound that has gained attention in the field of medicinal chemistry. The compound has been found to possess potential therapeutic properties and has been the subject of several scientific studies. The synthesis of FCPR03 involves the reaction of furan-2-ylmethylamine with cyclopentanecarboxylic acid followed by N-methylation. FCPR03 has been found to exhibit promising results in preclinical studies, making it a potential candidate for drug development. However, further studies are needed to understand the exact mechanism of action of the compound and explore its potential as a combination therapy with other drugs.
Synthesemethoden
The synthesis of FCPR03 involves the reaction of furan-2-ylmethylamine with cyclopentanecarboxylic acid followed by N-methylation. The reaction is carried out under controlled conditions and yields a pure product. The purity of the product is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
FCPR03 has been found to possess potential therapeutic properties and has been the subject of several scientific studies. The compound has been tested for its anticancer, antiviral, and anti-inflammatory properties. The results of these studies have shown promising results, making FCPR03 a potential candidate for drug development.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(9-11-7-4-8-15-11)12(14)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVPWZFRSHLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)


![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)